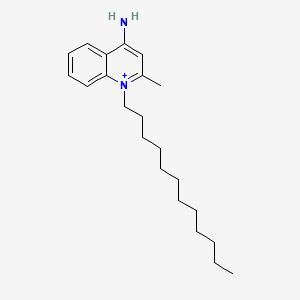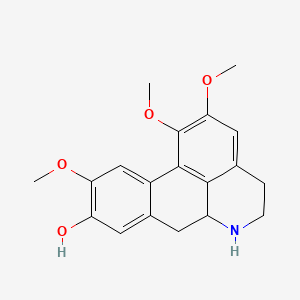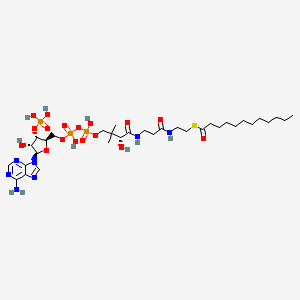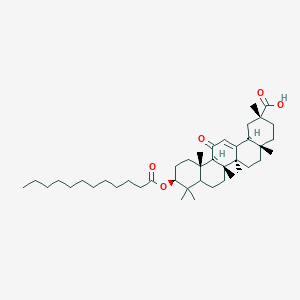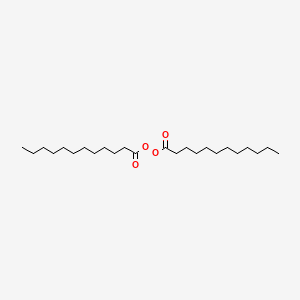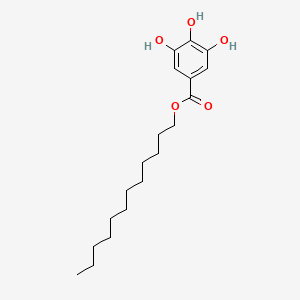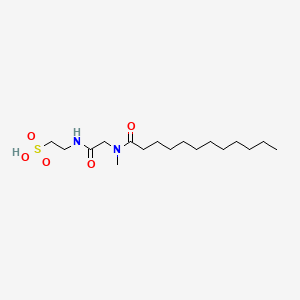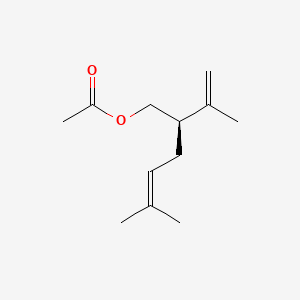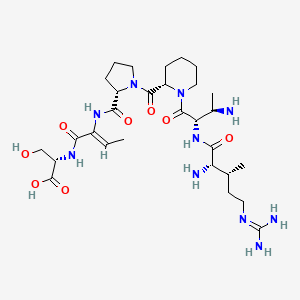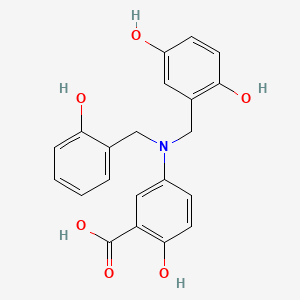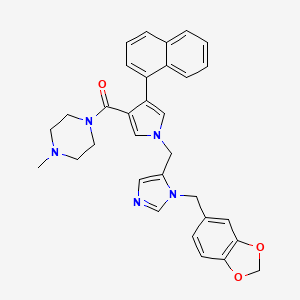
LB42908
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LB42908 is a highly potent, selective, and non-peptidic farnesyltransferase inhibitor. It is known for its potential anticancer activity, particularly in inhibiting the growth of human tumor cells. This compound has shown significant efficacy in preclinical studies, inhibiting in vitro colony formation of human tumor cells and xenograft growth in vivo .
Preparation Methods
The synthesis of LB42908 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyrrole ring, followed by the introduction of various functional groups to achieve the desired molecular structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
LB42908 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
LB42908 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of farnesyltransferase, an enzyme involved in the post-translational modification of proteins.
Biology: this compound is used to investigate the role of farnesyltransferase in various biological processes, including cell signaling and proliferation.
Medicine: The compound has potential therapeutic applications in cancer treatment, as it inhibits the growth of tumor cells.
Industry: This compound is used in the development of new anticancer drugs and as a reference compound in drug discovery
Mechanism of Action
LB42908 exerts its effects by inhibiting the enzyme farnesyltransferase. This enzyme is responsible for the post-translational modification of proteins, specifically the addition of a farnesyl group to the C-terminal cysteine residue of target proteins. By inhibiting farnesyltransferase, this compound prevents the proper localization and function of these proteins, leading to reduced cell signaling and increased apoptosis in cancer cells. The molecular targets of this compound include the RAS family of proteins, which are involved in cell growth and proliferation .
Comparison with Similar Compounds
LB42908 is unique in its high potency and selectivity as a farnesyltransferase inhibitor. Similar compounds include:
Tipifarnib: Another farnesyltransferase inhibitor used in cancer therapy.
Lonafarnib: A farnesyltransferase inhibitor used in the treatment of Hutchinson-Gilford Progeria Syndrome.
AZD3409: An orally active double prodrug that inhibits farnesyltransferase.
Compared to these compounds, this compound has shown higher potency in preclinical studies, making it a promising candidate for further development .
Properties
CAS No. |
226927-89-5 |
|---|---|
Molecular Formula |
C32H31N5O3 |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C32H31N5O3/c1-34-11-13-36(14-12-34)32(38)29-20-35(19-28(29)27-8-4-6-24-5-2-3-7-26(24)27)18-25-16-33-21-37(25)17-23-9-10-30-31(15-23)40-22-39-30/h2-10,15-16,19-21H,11-14,17-18,22H2,1H3 |
InChI Key |
HWLBLFBLGGVDBT-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC7=C(C=C6)OCO7 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC7=C(C=C6)OCO7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LB42908; LB-42908; LB 42908. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol](/img/structure/B1674562.png)
![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)
